molecular formula C8H5BrF3NO2 B2678720 2-Amino-5-bromo-3-(trifluoromethyl)benzoic acid CAS No. 50419-85-7

2-Amino-5-bromo-3-(trifluoromethyl)benzoic acid

Cat. No.: B2678720
CAS No.: 50419-85-7
M. Wt: 284.032
InChI Key: DQEHUKWTOSTBGZ-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-3-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5BrF3NO2 It is characterized by the presence of an amino group, a bromine atom, and a trifluoromethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-3-(trifluoromethyl)benzoic acid typically involves multiple steps One common method starts with the bromination of 3-(trifluoromethyl)benzoic acid to introduce the bromine atom at the 5-positionThe reaction conditions often involve the use of strong acids and bases, as well as specific temperature controls to ensure the desired substitution patterns .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization and chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-3-(trifluoromethyl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-bromo-3-(trifluoromethyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-3-(trifluoromethyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-bromo-3-(trifluoromethyl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-amino-5-bromo-3-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO2/c9-3-1-4(7(14)15)6(13)5(2-3)8(10,11)12/h1-2H,13H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEHUKWTOSTBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50419-85-7
Record name 2-amino-5-bromo-3-(trifluoromethyl)benzoic acid
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